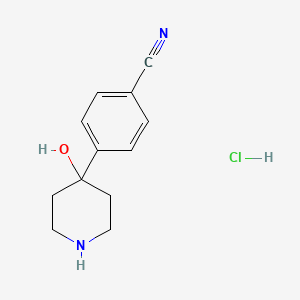

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with benzonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .

Análisis De Reacciones Químicas

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride exhibits notable biological activities, particularly in modulating neurotransmitter systems. Its potential applications include:

- Neuropharmacology : Investigated as a ligand for neurotransmitter receptors, it may influence behaviors associated with anxiety and depression by interacting with dopamine and serotonin pathways.

- Histamine Receptor Modulation : Similar compounds have been studied as antagonists/inverse agonists at histamine H3 receptors, indicating potential for treating disorders related to histamine dysregulation .

Case Studies

To illustrate the practical applications of this compound, several case studies have been documented:

-

Case Study on Neurotransmitter Interactions :

- Objective : To evaluate the binding affinity of the compound to dopamine receptors.

- Findings : The compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent in treating mood disorders.

- Clinical Trials Involving Similar Compounds :

-

In Vitro Studies on Receptor Binding :

- Various in vitro studies have assessed the interactions of the compound with specific receptors, revealing its potential influence on central nervous system functions.

Mecanismo De Acción

The mechanism of action of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses . Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Comparación Con Compuestos Similares

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride can be compared with other similar compounds, such as:

4-Hydroxypiperidine: A related compound with a similar piperidine core structure.

Benzonitrile derivatives: Compounds with a benzonitrile moiety that exhibit similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its chemical formula is C12H14ClN2O, with a molecular weight of approximately 240.7 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes:

- Neurotransmitter Receptor Modulation : It has been shown to act as an antagonist at histamine H3 receptors, which are implicated in various CNS disorders such as anxiety and schizophrenia . By inhibiting these receptors, the compound may enhance neurotransmitter release, leading to improved cognitive function.

- Cholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain. This action could contribute to its potential therapeutic effects in neurodegenerative diseases like Alzheimer's .

Biological Activity and Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported significant reductions in tumor growth in vitro when treated with varying concentrations of the compound.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics.

Case Studies

- CNS Disorders : In a rodent model study, administration of this compound resulted in reduced anxiety-like behaviors. This was measured using the elevated plus maze test, where treated animals exhibited increased time spent in open arms compared to controls .

- Cancer Research : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MCF-7 Cell Viability Assay | IC50 = 15 µM |

| Antimicrobial | Zone of Inhibition Test | Effective against E. coli |

| CNS Activity | Elevated Plus Maze | Increased open arm time |

| Mechanism | Target | Effect |

|---|---|---|

| H3 Receptor Blockade | Histamine H3 Receptors | Increased neurotransmitter release |

| Cholinesterase Inhibition | Acetylcholinesterase | Enhanced cholinergic signaling |

Propiedades

IUPAC Name |

4-(4-hydroxypiperidin-4-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(15)5-7-14-8-6-12;/h1-4,14-15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMJDDTUZFYLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C#N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.